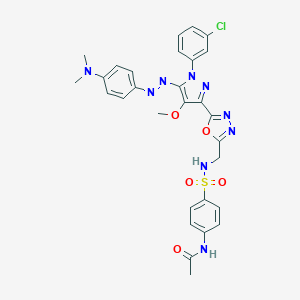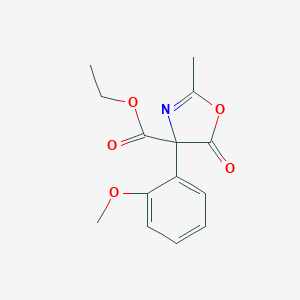
3-(1,3-Dioxan-2-yl)benzaldehyde
Übersicht
Beschreibung
3-(1,3-Dioxan-2-yl)benzaldehyde is a chemical compound that has been studied in the context of organic chemistry, particularly in the synthesis and structural analysis of its derivatives. This compound is significant due to its potential applications in various fields such as material science and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives similar to 3-(1,3-Dioxan-2-yl)benzaldehyde involves complex processes including intramolecular transacetalization and cyclization reactions. For instance, the synthesis process can start from compounds like diethyl 3-hydroxyglutarate to yield tricyclic structures after a series of reactions, including acid-catalyzed transacetalization (Asare-Nkansah & Wünsch, 2016).
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxan-2-yl)benzaldehyde derivatives has been elucidated using X-ray crystallography, showing distinct features like axial orientation of phenyl groups and specific dihedral angles in crystalline states. For example, derivatives have been found with slightly distorted chair conformations and anti-parallel packing in chains (Jene & Ibers, 2000).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including Lewis acid-catalyzed amination, demonstrating its reactivity towards forming new bonds and structures (Jiang et al., 2014). Additionally, reactions involving dioxane rings, such as ring-opening, have been catalyzed by agents like AgOTf, showcasing the compound's versatility in organic synthesis (Pan, Liu, & Wang, 2018).
Physical Properties Analysis
The physical properties of 3-(1,3-Dioxan-2-yl)benzaldehyde derivatives, such as solubility, melting points, and crystal structures, have been studied to understand their behavior in different environments. For example, the analysis of crystal structures provides insights into the compound's stability and interaction potential (Jene & Ibers, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electron distribution, are crucial for understanding how 3-(1,3-Dioxan-2-yl)benzaldehyde and its derivatives behave in chemical reactions. Studies have shown that these compounds can participate in various organic reactions, contributing to the synthesis of complex organic molecules (Jiang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
3-(1,3-Dioxan-2-yl)benzaldehyde, a derivative of 1,3-dioxane, plays a significant role in catalysis and chemical synthesis. For instance, it serves as a precursor in the synthesis of functionally substituted aldehydes, particularly in the vanillin series, illustrating its utility in creating biologically active substances for diverse applications. This synthesis, catalyzed by sulfo cation exchanger FIBAN K-1, showcases its potential as a building block in organic chemistry, providing a pathway to novel compounds with significant yields (Dikusar, 2013). Additionally, its involvement in the unusual catalytic activity of vermiculites, leading to radical oxidative coupling, further highlights its versatility in chemical transformations. This specific application emphasizes the role of natural and ion-enriched vermiculite catalysts in facilitating complex reactions, including C-C bond cleavage and decarbonylation/decarboxylation processes (Cvejn et al., 2020).
Advanced Material Synthesis
The compound has also been identified in the study of advanced materials, particularly in the synthesis of dihydropyridines (DHPs), where its related structures have been leveraged in reactions with benzaldehydes under Ytterbium-catalyzed conditions. This process underscores the adaptability of 1,3-dioxane derivatives in synthesizing a variety of structurally complex molecules under mild conditions, contributing to the field of medicinal chemistry and material sciences (Sueki et al., 2011).
Chemical Structure and Reactivity Studies
Explorations into the crystal structures of 3-(1,3-dioxan-2-yl)benzaldehyde derivatives provide insights into their conformational dynamics and reactivity. These studies are crucial for understanding the fundamental properties that govern their applications in catalysis, synthesis, and potentially in the design of functional materials. The elucidation of crystal structures aids in the prediction of reactivity patterns and the optimization of reaction conditions for synthesizing target compounds (Jene & Ibers, 2000).
Safety And Hazards
The safety data sheet for “3-(1,3-Dioxan-2-yl)benzaldehyde” can be found online6. It is important to refer to this document for detailed safety and hazard information.
Zukünftige Richtungen
The future directions for “3-(1,3-Dioxan-2-yl)benzaldehyde” are not explicitly mentioned in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFOZVMUJVWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434867 | |
| Record name | 3-(1,3-dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)benzaldehyde | |
CAS RN |
169339-42-8 | |
| Record name | 3-(1,3-Dioxan-2-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169339-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)


![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)



![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)